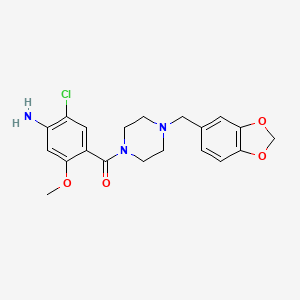
Peralopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Peralopride involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the core structure with piperazine derivatives to form the complete this compound molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: Peralopride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups such as amino, chloro, and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, amines, and alcohols are used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used for research and development.
Scientific Research Applications
Peralopride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its role as a tranquillizer and antidepressant.
Medicine: Explored for its therapeutic potential in treating mental health disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Peralopride involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity to exert its tranquillizing and antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine receptors.
Comparison with Similar Compounds
Prucalopride: A selective serotonin receptor agonist used for treating chronic constipation.
Cisapride: Another serotonin receptor agonist used for gastrointestinal motility disorders.
Tegaserod: A compound with similar serotonin receptor activity used for irritable bowel syndrome.
Uniqueness of Peralopride: this compound is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter receptors, providing a broader range of therapeutic effects compared to other similar compounds.
Properties
CAS No. |
57083-89-3 |
|---|---|
Molecular Formula |
C20H22ClN3O4 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(4-amino-5-chloro-2-methoxyphenyl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22ClN3O4/c1-26-18-10-16(22)15(21)9-14(18)20(25)24-6-4-23(5-7-24)11-13-2-3-17-19(8-13)28-12-27-17/h2-3,8-10H,4-7,11-12,22H2,1H3 |
InChI Key |
XBYVCKARLGAKEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl)N |
| 57083-89-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)
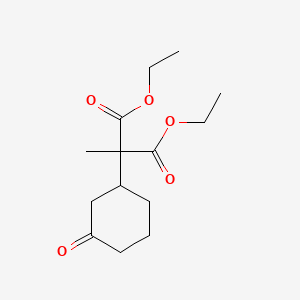


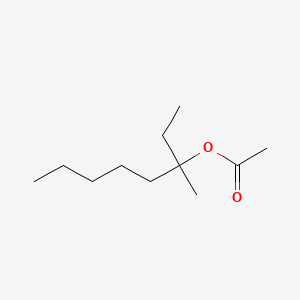
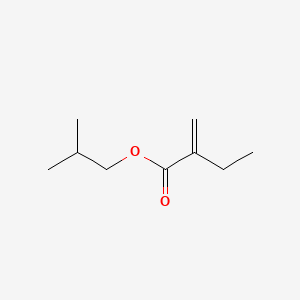
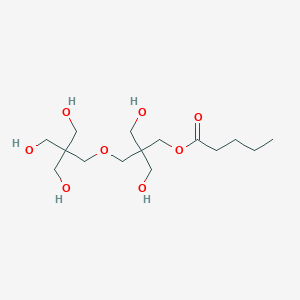



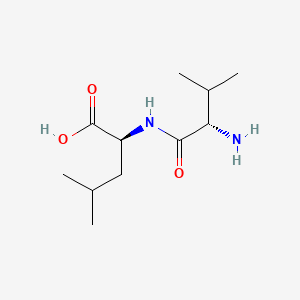
![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)

